7-Amino-4-méthyl-3-coumarine-acide N-succinimidyl ester

Vue d'ensemble

Description

L'ester de N-succinimidyle d'AMCA, également connu sous le nom d'ester de N-succinimidyle d'acide 7-amino-4-méthylcoumarine-3-acétique, est un colorant de marquage fluorescent largement utilisé. Il est connu pour sa fluorescence bleue brillante, qui peut être excitée à 365 nm et est photostable. La fluorescence de l'ester de N-succinimidyle d'AMCA est indépendante du pH de pH 4 à 10, ce qui le rend polyvalent pour diverses applications .

Applications De Recherche Scientifique

AMCA N-succinimidyl ester is extensively used in various scientific research fields:

Chemistry: It is used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

Biology: It is employed in immunofluorescence, flow cytometry, and fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.

Medicine: It is used in diagnostic assays and imaging techniques to detect and quantify biomolecules in clinical samples.

Industry: It is used in the development of fluorescent sensors and assays for environmental monitoring and quality control .

Mécanisme D'action

Target of Action

The primary targets of AMCA NHS Ester are primary amine groups found on proteins, peptides, antibodies, and other biomolecules . These amine groups are prevalent in biological systems, making AMCA NHS Ester a versatile labeling agent.

Mode of Action

AMCA NHS Ester interacts with its targets through a chemical reaction . The compound contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links . This reaction typically occurs at a pH range of 7.0-9.0 .

Pharmacokinetics

Its solubility in dmf and dmso suggests that it could be well-absorbed and distributed in systems where these solvents are present.

Result of Action

Upon activation with UV light, AMCA NHS Ester displays emission maxima of 400-460 nm . This blue fluorescence allows the labeled biomolecules to be visualized under a fluorescence microscope or detected in fluorescence-based assays. The result of this action is the ability to track the movement and interactions of the labeled biomolecules.

Action Environment

The action of AMCA NHS Ester can be influenced by environmental factors such as pH and temperature. The reaction with primary amines occurs optimally at a pH range of 7.0-9.0 . Additionally, the compound should be stored at −20°C to maintain its stability . The presence of UV light is also necessary for the compound to exhibit its fluorescent properties .

Analyse Biochimique

Biochemical Properties

7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester is reactive towards primary amine groups on proteins, peptides, antibodies, and other biomolecules . It is relatively easy to activate and couple to the N-terminal amino group of a peptide resulting in an acid stable amide bond .

Cellular Effects

The cellular effects of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester are primarily related to its fluorescence properties. When conjugated with proteins, the absorption peak shifts to 355 nm with a fluorescence emission at 440-460 nm .

Molecular Mechanism

The molecular mechanism of action of 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester involves its reaction with primary amine groups on biomolecules to form an acid-stable amide bond .

Temporal Effects in Laboratory Settings

7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester has a high fluorescence yield with a sufficient Stokes shift (100 nm) and is relatively photostable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'ester de N-succinimidyle d'AMCA est synthétisé par réaction de l'acide 7-amino-4-méthylcoumarine-3-acétique avec la N-hydroxysuccinimide en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide. La réaction se produit généralement dans un solvant organique tel que le diméthylformamide ou le diméthylsulfoxyde à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

Dans les milieux industriels, la production de l'ester de N-succinimidyle d'AMCA implique la mise à l'échelle du processus de synthèse en laboratoire. La réaction est réalisée dans de grands réacteurs avec un contrôle précis de la température, du pH et du temps de réaction afin de garantir un rendement élevé et une pureté élevée. Le produit est ensuite soumis à des mesures rigoureuses de contrôle qualité, y compris l'analyse spectroscopique et la chromatographie, afin de confirmer son identité et sa pureté .

Analyse Des Réactions Chimiques

Types de réactions

L'ester de N-succinimidyle d'AMCA subit principalement des réactions de substitution. Il réagit avec les amines primaires pour former des liaisons amides stables, ce qui en fait un excellent réactif pour le marquage des protéines, des peptides et d'autres biomolécules .

Réactifs et conditions courants

Réactifs : Amines primaires, telles que les résidus lysine dans les protéines.

Conditions : La réaction se produit généralement dans une solution aqueuse tamponnée à un pH compris entre 7 et 9. .

Principaux produits

Le principal produit de la réaction entre l'ester de N-succinimidyle d'AMCA et les amines primaires est un amide fluorescent. Ce produit conserve la fluorescence bleue brillante caractéristique de l'ester de N-succinimidyle d'AMCA .

Applications de recherche scientifique

L'ester de N-succinimidyle d'AMCA est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Il est utilisé comme sonde fluorescente pour étudier les interactions moléculaires et les mécanismes de réaction.

Biologie : Il est utilisé en immunofluorescence, en cytométrie en flux et en microscopie à fluorescence pour le marquage des protéines, des acides nucléiques et d'autres biomolécules.

Médecine : Il est utilisé dans les tests diagnostiques et les techniques d'imagerie pour détecter et quantifier les biomolécules dans les échantillons cliniques.

Industrie : Il est utilisé dans le développement de capteurs et de tests fluorescents pour la surveillance environnementale et le contrôle de la qualité .

Mécanisme d'action

L'ester de N-succinimidyle d'AMCA exerce ses effets par la formation de liaisons covalentes avec les amines primaires sur les biomolécules. Le groupe ester de N-hydroxysuccinimide réagit avec le groupe amine pour former une liaison amide stable, fixant ainsi le marqueur fluorescent à la molécule cible. Cette réaction est très spécifique et efficace, ce qui donne un signal fluorescent fort et stable .

Comparaison Avec Des Composés Similaires

Composés similaires

Isothiocyanate de fluorescéine (FITC) : Un autre colorant de marquage fluorescent largement utilisé, présentant une fluorescence verte.

Isothiocyanate de tétraméthylrhodamine (TRITC) : Un colorant fluorescent présentant une fluorescence rouge.

Colorants Alexa Fluor : Une série de colorants fluorescents présentant divers spectres d'émission.

Unicité

L'ester de N-succinimidyle d'AMCA est unique en raison de sa fluorescence bleue brillante, moins courante parmi les colorants fluorescents. Sa photostabilité et sa fluorescence indépendante du pH le rendent particulièrement utile pour l'imagerie à long terme et les applications dans des environnements à pH variable .

Propriétés

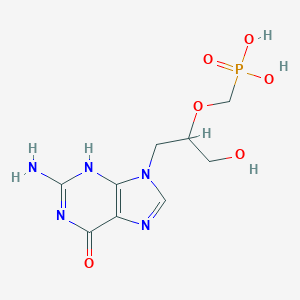

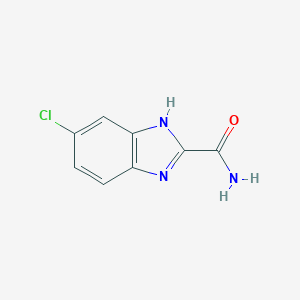

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-8-10-3-2-9(17)6-12(10)23-16(22)11(8)7-15(21)24-18-13(19)4-5-14(18)20/h2-3,6H,4-5,7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKQVTIMOGNSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393229 | |

| Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113721-87-2 | |

| Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-methyl-3-coumarinacetic acid N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

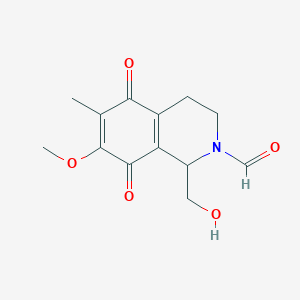

![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)

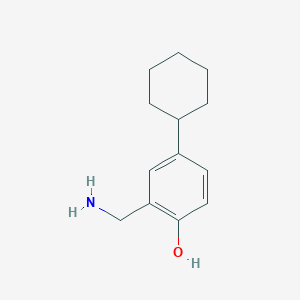

![N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B45056.png)

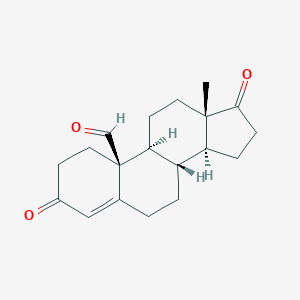

![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)